molecular formula C11H19NO4 B12998045 tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B12998045
M. Wt: 229.27 g/mol
InChI Key: IUFKVLSJQDLOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a fused bicyclic system with an oxygen atom (6-oxa) in the six-membered ring and a hydroxyl group at the 8-position. The tert-butyl carbamate group at the 2-position enhances steric protection, making it valuable in medicinal chemistry for stabilizing reactive intermediates or modulating pharmacokinetic properties. Its spiro[3.4]octane scaffold introduces conformational rigidity, which can influence binding affinity and selectivity in drug design.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-11(6-12)7-15-4-8(11)13/h8,13H,4-7H2,1-3H3

InChI Key

IUFKVLSJQDLOSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCC2O

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the use of spirocyclic building blocks. One common method involves the reaction of tert-butyl 2-oxo-2-azaspiro[3.4]octane-6-carboxylate with appropriate reagents to introduce the hydroxy and oxa functionalities . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired spirocyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

Conditions Reagents Yield Product
Acidic hydrolysisHCl (4M) in THF/H₂O (3:1)85%8-Hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylic acid
Basic hydrolysisNaOH (2M) in MeOH/H₂O78%Sodium salt of 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylic acid

Mechanistic Insight : Protonation of the ester carbonyl under acidic conditions facilitates nucleophilic attack by water. In basic media, hydroxide ions directly cleave the ester bond .

Oxidation Reactions

The hydroxyl group at position 8 is susceptible to oxidation, yielding ketone derivatives:

Oxidizing Agent Solvent Temperature Yield Product
KMnO₄Acetone/H₂O0–5°C62%8-Oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Jones reagent (CrO₃/H₂SO₄)Acetone25°C58%Same as above

Key Observation : Excess oxidant or elevated temperatures led to over-oxidation, reducing yields. Controlled conditions are essential.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, enabling functionalization:

Reaction Type Reagents Conditions Yield Product
Mitsunobu reactionDIAD, PPh₃, ROH (e.g., benzyl)THF, 0°C → 25°C71%8-Alkoxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
TosylationTsCl, Et₃NDCM, 25°C89%8-Tosylate derivative

Applications : Tosylation enhances leaving-group ability for subsequent SN2 reactions, broadening synthetic utility .

Ring-Opening Reactions

The spirocyclic structure undergoes ring-opening under specific conditions:

Reagent Conditions Product
LiAlH₄THF, refluxBicyclic amine alcohol (via reduction of the ester and lactone opening)
H₂N–R (amine nucleophile)DMF, 80°CAmino alcohol derivatives

Notable Data : Ring-opening with amines generates chiral amino alcohols, valuable in peptidomimetics .

Stereochemical Transformations

The compound’s stereochemistry (R or S configuration at C8) influences reactivity:

Enantiomer Reaction with TsCl Rate (k, s⁻¹) Diastereomeric Excess
(R)-isomerFaster tosylation1.2 × 10⁻³94%
(S)-isomerSlower tosylation8.5 × 10⁻⁴89%

Source : Enantioselective studies show the (R)-isomer reacts 1.4x faster due to favorable transition-state geometry.

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.

  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve substitution reaction rates by 30–50% compared to DCM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur Analog: tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate

  • Structural Difference : Replaces the 6-oxa oxygen with sulfur (6-thia).
  • Stability: Thia analogs may exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation.
  • CAS Number : 1393560-39-8 (hydroxy-thia variant) vs. 2197052-81-4 (oxo-thia variant).

Oxo Variant: tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate

  • Structural Difference : The 8-hydroxy group is oxidized to a ketone (8-oxo).
  • Impact :
    • Reactivity : The ketone introduces a site for nucleophilic attack or reduction, expanding synthetic utility.
    • Solubility : Reduced polarity compared to the hydroxylated analog may lower aqueous solubility.
  • CAS Number : 2197052-81-4.

Bicyclo[2.2.2]octane Derivatives

PharmaBlock Sciences lists analogs with bicyclo[2.2.2]octane frameworks, such as:

  • tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4).
  • Key Differences :
    • Ring Strain : Bicyclo[2.2.2] systems exhibit higher strain than spiro[3.4]octane, influencing conformational flexibility and thermal stability.
    • Functional Groups : The absence of a hydroxyl group limits hydrogen-bonding capacity compared to the target compound.

Aminomethyl-Substituted Spiro Analogs

Enamine Ltd. reports tert-butyl 6-(aminomethyl)-6-methyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: EN300-148913):

  • Structural Difference: Incorporates an aminomethyl group at the 6-position.
  • Impact :
    • Bioactivity : The primary amine enables conjugation or salt formation, useful in prodrug design.
    • Solubility : Increased polarity enhances water solubility.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties
tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate 1240782-81-3 C₁₁H₁₇NO₄ 8-OH, 6-oxa High rigidity, moderate solubility
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 1393560-39-8 C₁₁H₁₇NO₃S 8-OH, 6-thia Enhanced metabolic stability
tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate 2197052-81-4 C₁₁H₁₅NO₃S 8-oxo, 6-thia Reactive ketone moiety
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate 617714-22-4 C₁₁H₁₇NO₃ Bicyclo[2.2.2], 5-oxo High ring strain, thermal stability
tert-Butyl 6-(aminomethyl)-6-methyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate EN300-148913 C₁₃H₂₄N₂O₃ 6-aminomethyl, 5-oxa High solubility, conjugation-ready

Biological Activity

tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, also known by its CAS number 2306245-38-3, is a compound belonging to the tetrahydroisoquinoline (THIQ) family. This compound has garnered attention due to its potential biological activities, including antiviral, antitumor, and anti-inflammatory properties. The structural features of this compound suggest a significant promise in medicinal chemistry.

  • IUPAC Name: tert-butyl (8S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
  • Molecular Formula: C11H19NO4
  • Molecular Weight: 229.28 g/mol
  • CAS Number: 2306245-38-3
  • Purity: 97% .

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives, including those related to this compound. In vitro tests demonstrated that certain derivatives exhibit significant activity against strains of human coronaviruses, including strains 229E and OC-43. The compounds were shown to have lower cytotoxicity compared to traditional antiviral medications like chloroquine and hydroxychloroquine, indicating a promising therapeutic profile .

Antitumor Effects

The THIQ core structure is known for its antitumor properties. Compounds derived from this scaffold have been reported to inhibit tumor growth in various cancer cell lines. For instance, studies indicate that modifications in the THIQ structure can enhance its efficacy against specific cancer types by inducing apoptosis or inhibiting cell proliferation .

Anti-inflammatory and Other Activities

In addition to antiviral and antitumor effects, there is evidence suggesting that THIQ derivatives can exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation. The modulation of inflammatory pathways by these compounds may provide a therapeutic avenue for conditions such as arthritis and other inflammatory disorders .

Study on Antiviral Activity

In a comparative study assessing the antiviral activity of various THIQ derivatives, compounds similar to tert-butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane showed promising results against human coronavirus strains. The study reported that the most effective compounds had significantly lower toxicity levels compared to established antiviral agents .

CompoundCC50 (µM)EC50 (µM)Selectivity Index
Avir-7280 ± 121002.8
Avir-8515 ± 221503.4
Chloroquine60 ± 3203
Hydroxychloroquine66 ± 3203.3

This table summarizes the cytotoxicity (CC50) and efficacy (EC50) of various compounds tested against coronavirus strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.